molecular formula C15H17N3O3S B7018020 N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide

N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B7018020
M. Wt: 319.4 g/mol
InChI Key: ASWUADMTTDOTLB-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is a complex organic compound featuring a furan ring, a thiophene ring, and a piperazine moiety

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(13-2-8-22-11-13)17-3-5-18(6-4-17)15(20)16-9-12-1-7-21-10-12/h1-2,7-8,10-11H,3-6,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWUADMTTDOTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CSC=C2)C(=O)NCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core:

    Attachment of the Furan Ring: The furan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the piperazine derivative.

    Incorporation of the Thiophene Ring: The thiophene-3-carbonyl group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene-3-boronic acid or a thiophene-3-stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Alcohol derivatives of the thiophene-3-carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the materials science industry, this compound could be used in the design of novel materials with specific electronic or optical properties, owing to the presence of the furan and thiophene rings.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide
  • N-(furan-3-ylmethyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide
  • N-(furan-2-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic rings with the piperazine core provides a versatile scaffold for further functionalization and application in various fields.

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